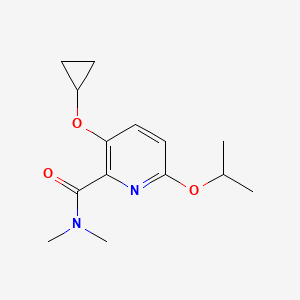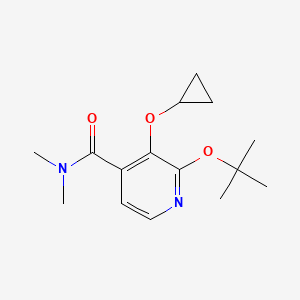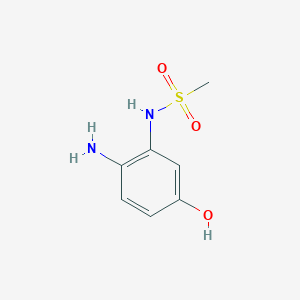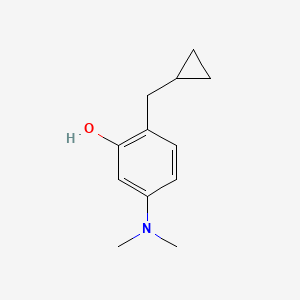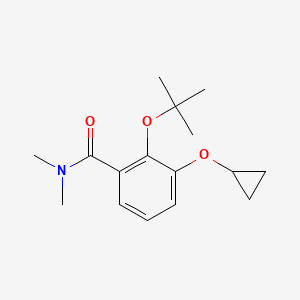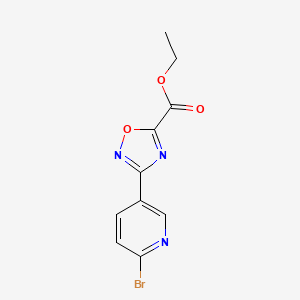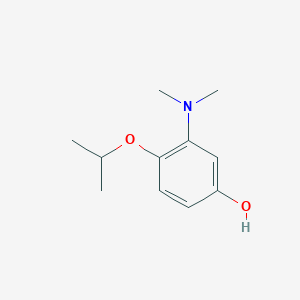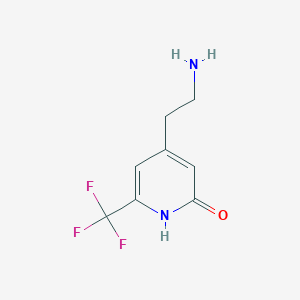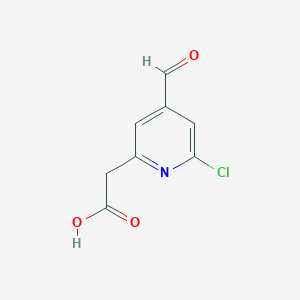
3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid typically involves multiple steps, including the protection of amine groups and the formation of the isonicotinic acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by subsequent reactions to introduce the isonicotinic acid moiety .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the isonicotinic acid moiety.
Substitution: Substitution reactions are common, especially involving the Boc-protected amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various reduced forms of the isonicotinic acid .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid is used as an intermediate for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amino group .
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its structure allows for the exploration of interactions with various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its ability to form stable derivatives makes it a valuable tool in drug design and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The isonicotinic acid moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
- 3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
Comparison: Compared to these similar compounds, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid stands out due to its unique combination of the Boc-protected amine and the isonicotinic acid moiety. This combination allows for a broader range of chemical reactions and applications, making it a versatile tool in both research and industrial settings .
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-5-4-8-6-15-7-9(14)10(8)11(17)18/h6-7H,4-5,14H2,1-3H3,(H,16,19)(H,17,18) |
Clé InChI |
KGBGZLPYKRMWQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CN=CC(=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


